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Compound of Interest

Compound Name: Cinobufagin

Cat. No.: B1669057

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the toxicological and pharmacokinetic
properties of Cinobufagin, a major bioactive bufadienolide derived from the traditional Chinese
medicine Chan'Su (toad venom). The information is intended to serve as a technical resource
for professionals involved in drug discovery and development.

Toxicology Profile

Cinobufagin exhibits potent anti-tumor activity but also possesses a narrow therapeutic index,
with cardiotoxicity being a primary concern.[1][2] Understanding its toxicological profile is
critical for its development as a therapeutic agent.

In Vitro Cytotoxicity

Cinobufagin has demonstrated significant dose- and time-dependent cytotoxic effects across
a wide range of human cancer cell lines. Notably, some studies suggest it has selective
cytotoxicity towards cancer cells while showing fewer effects on noncancerous cell lines at
similar concentrations.[3][4]
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Metric
Cell Line Cancer Type Concentration Exposure Time
(ICs0/LDs0)
HepG2 Liver Cancer LDso 170 ng/L 12 h[5]
HepG2 Liver Cancer LDso 78 ng/L 24 h[5]
HepG2 Liver Cancer LDso 40 ng/L 48 h[5]
Colorectal
SW480 ) ICso 103.60 nM 24 h[3]
Adenocarcinoma
Colorectal
SW480 _ ICso0 35.47 nM 48 h[3]
Adenocarcinoma
Colorectal
SW1116 ) ICso0 267.50 nM 24 h[3]
Adenocarcinoma
Colorectal
SW1116 , ICso0 60.20 nM 48 h[3]
Adenocarcinoma
MCE-7 Breast Cancer ICso0 0.94 uM 24 h[5]
MCF-7 Breast Cancer ICso0 0.44 uM 48 h[5]
SGC-7901 Gastric Cancer ICso0 0.24 mM 24 h[5]
Cholangiocarcino
QBC939 ICso0 2.08 pM 48 h[6]
ma
Cholangiocarcino
RBE ICso0 1.93 uM 48 h[6]
ma
Acute . -
) Inhibited viability
NB4 / NB4-R1 Promyelocytic N/A 24 h[4][7]
) at 20-60 nM
Leukemia
No significant
H9C2 Myocardial Cells N/A effect up to 60 24 h[4]

nM

In Vivo Toxicity
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Animal studies have confirmed the in vivo efficacy of Cinobufagin but also highlight its
potential toxicity. The tolerability can vary, indicating a need for careful dose optimization.

Administration

Animal Model Dose Duration Key Findings
Route
Significantly
Nude Mice inhibited tumor
2,5,10
(SW1116 Oral Gavage 20 days growth; 10 mg/kg
mg/kg/day )
xenograft) induced tumor

regression.[3]

One study
reported this
dose as
tolerable, while
Nude Mice ) )
Intraperitoneal another found it
(UB7MG-EGFR o 10 mg/kg N/A _
Injection caused death in
xenograft) )
1/3 of mice,
leading to a dose
reduction to 5
mg/kg.[8]
Nude Mice (Huh-  Intratumoral Suppressed
o 10 mg/kg 21 days
7 xenograft) Injection tumor growth.[5]
Cardiotoxicity

Cinobufagin is a cardiotoxic bufanolide steroid.[1][2] Its primary mechanism of cardiotoxicity is
the inhibition of Na+/K+-ATPase, similar to digitalis glycosides.[9] It also directly affects cardiac
ion channels, inhibiting L-type Ca2+ currents in ventricular myocytes with a very high potency
(ICso0 of 4 x 1071° M), which can disrupt calcium homeostasis and cardiac contractility.[10][11]

Pharmacokinetic Profile

Pharmacokinetic studies, primarily conducted in rats, show that Cinobufagin is rapidly
absorbed but undergoes extensive metabolism, which influences its bioavailability and
therapeutic effect.
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Absorption, Distribution, Metabolism, and Excretion

o Absorption: Following oral administration in rats, Cinobufagin is absorbed quickly, with time
to maximum plasma concentration (Tmax) observed as early as 0.083 hours.[5][12]

« Distribution: There is evidence that Cinobufagin or its metabolites can cross the blood-brain
barrier, as it has shown efficacy in intracranial tumor models.[8][13]

o Metabolism: Cinobufagin is extensively metabolized in vivo. The primary metabolic
pathways are deacetylation and hydroxylation.[14][15] In rats, major metabolites include
desacetylcinobufagin and 3-epidesacetylcinobufagin.[9] Desacetylcinobufagin has been
identified as the main metabolite in both plasma and urine.[12][14] Biliary excretion appears
to be a primary route for its metabolites.[16] Importantly, the cytotoxic activity of its
metabolites is generally lower than that of the parent compound.[14]

o Excretion: Metabolites are found in urine, and biliary excretion is a major elimination
pathway.[14][16]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from two separate studies in
rats following oral administration. Discrepancies in values may be attributable to differences in
analytical methods, vehicle, or rat strain.

Parameter Value (Study 1) Value (Study 2) Units

Dose 20 mg/kg Not specified mg/kg

Cmax (Max.

Concentration) 45.83 £ 4.56 770 £ 120 ng/mL

Tmax (Time to Cmax) 0.083+0 0.33+£0.2 hours

ta/2 (Half-life) 2.79+£0.93 2305 hours

Reference [5] [17]
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Key Signaling Pathways in Cinobufagin-induced
Toxicity

Cinobufagin's cytotoxic and anti-tumor effects are mediated through the modulation of multiple
intracellular signaling pathways.

ROS-Mediated DNA Damage and Apoptosis

A primary mechanism of Cinobufagin's selective cytotoxicity in cancer cells involves the
induction of oxidative stress.[3] It triggers a rapid, cancer-specific increase in intracellular
reactive oxygen species (ROS), leading to oxidative DNA damage and activating a strong DNA
Damage Response (DDR).[3][18] This cascade results in cell cycle arrest at the G2/M phase
and subsequent activation of caspase-dependent apoptosis.[3][18]
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1. Animal Dosing
(e.g., Oral Gavage)

2. Serial Blood Sampling
(Time-course)

3. Plasma Separation
(Centrifugation)

;

4. Sample Preparation
(e.g., SPE / LLE with IS)

5. LC-MS/MS Analysis

6. Data Processing & PK Modeling
(Cmax, Tmax, AUC, t1/2)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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